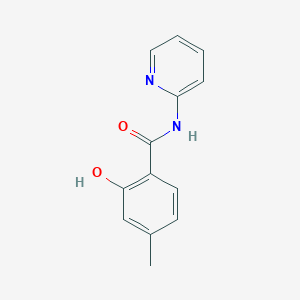
2-Hydroxy-4-methyl-N-(pyridin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-methyl-N-(pyridin-2-yl)benzamide: is an organic compound belonging to the class of benzamides It is characterized by the presence of a hydroxyl group, a methyl group, and a pyridinyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-methyl-N-(pyridin-2-yl)benzamide typically involves the reaction of 2-hydroxy-4-methylbenzoic acid with pyridin-2-ylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in 2-Hydroxy-4-methyl-N-(pyridin-2-yl)benzamide can undergo oxidation to form a corresponding ketone or aldehyde derivative.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2-Hydroxy-4-methyl-N-(pyridin-2-yl)benzamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development .
Medicine: The compound’s potential therapeutic applications include its use as an anti-inflammatory and antimicrobial agent. Research is ongoing to explore its efficacy in treating various medical conditions .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity .
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-4-methyl-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the biochemical pathway involved. This inhibition can lead to therapeutic effects, such as reduced inflammation or antimicrobial activity .
Comparación Con Compuestos Similares
- 2-Hydroxy-N-(pyridin-2-yl)benzamide
- 3-Chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide
- 2-Nitro-N-(pyridin-2-yl)benzamide
Comparison:
- 2-Hydroxy-4-methyl-N-(pyridin-2-yl)benzamide is unique due to the presence of a methyl group at the 4-position, which can influence its chemical reactivity and biological activity.
- 2-Hydroxy-N-(pyridin-2-yl)benzamide lacks the methyl group, which may result in different pharmacokinetic and pharmacodynamic properties .
- 3-Chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide contains a chloro group, which can enhance its electrophilic substitution reactions .
- 2-Nitro-N-(pyridin-2-yl)benzamide has a nitro group, making it more susceptible to reduction reactions .
Propiedades
Número CAS |
783370-77-4 |
|---|---|
Fórmula molecular |
C13H12N2O2 |
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
2-hydroxy-4-methyl-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C13H12N2O2/c1-9-5-6-10(11(16)8-9)13(17)15-12-4-2-3-7-14-12/h2-8,16H,1H3,(H,14,15,17) |
Clave InChI |
YQFPRERVEAVCMA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


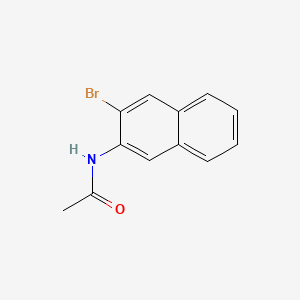
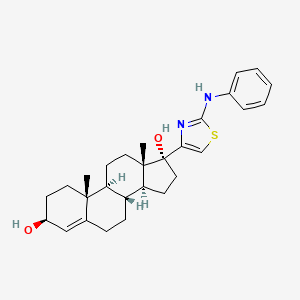
![6-hydroxy-5-[3-[[4-[2-[4-[[1-(2-hydroxy-4-methyl-6-oxo-1H-pyridin-1-ium-3-yl)pyridin-1-ium-3-yl]diazenyl]phenyl]ethyl]phenyl]diazenyl]pyridin-1-ium-1-yl]-4-methyl-1H-pyridin-1-ium-2-one;2-hydroxypropanoate](/img/structure/B13789289.png)
![3-Amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13789290.png)
![5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride](/img/structure/B13789294.png)
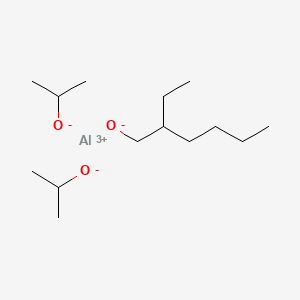
![Tricyclohexyl[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide](/img/structure/B13789300.png)
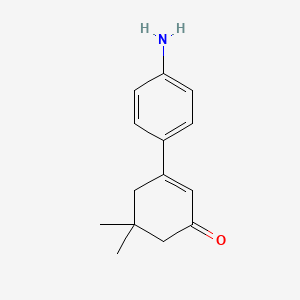


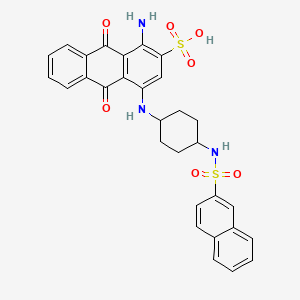
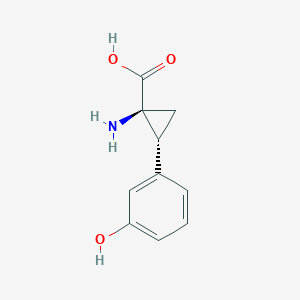
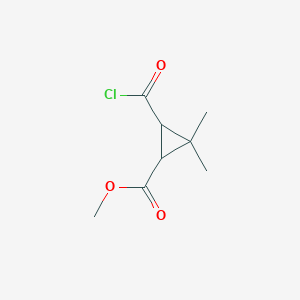
![(1S,7R)-tricyclo[5.2.1.02,6]decane](/img/structure/B13789359.png)
